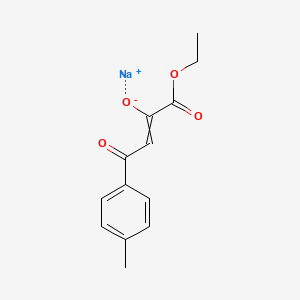
Sodium;1-ethoxy-4-(4-methylphenyl)-1,4-dioxobut-2-en-2-olate
Descripción general
Descripción
“Sodium;1-ethoxy-4-(4-methylphenyl)-1,4-dioxobut-2-en-2-olate” is an organic compound that belongs to the class of enolates. Enolates are important intermediates in organic synthesis, known for their reactivity and versatility in forming carbon-carbon bonds. This compound features a sodium ion paired with an enolate anion, which includes an ethoxy group and a methylphenyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “Sodium;1-ethoxy-4-(4-methylphenyl)-1,4-dioxobut-2-en-2-olate” typically involves the deprotonation of a suitable precursor using a strong base. Common precursors might include 1-ethoxy-4-(4-methylphenyl)-1,4-dioxobut-2-ene. The reaction is usually carried out in an aprotic solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent moisture and oxygen from interfering with the reaction.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale batch reactions using similar synthetic routes. The process may include steps for purification, such as recrystallization or chromatography, to ensure the final product’s purity.
Análisis De Reacciones Químicas
Types of Reactions
“Sodium;1-ethoxy-4-(4-methylphenyl)-1,4-dioxobut-2-en-2-olate” can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the enolate to alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while reduction could produce alcohols.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in organic synthesis for constructing complex molecules.
Biology: May serve as a probe or reagent in biochemical assays.
Medicine: Potential use in drug development or as a pharmacological tool.
Industry: Could be used in the manufacture of specialty chemicals or materials.
Mecanismo De Acción
The mechanism by which “Sodium;1-ethoxy-4-(4-methylphenyl)-1,4-dioxobut-2-en-2-olate” exerts its effects typically involves its reactivity as an enolate. Enolates are nucleophilic and can attack electrophilic centers in other molecules, facilitating various chemical transformations. The molecular targets and pathways involved would depend on the specific reactions and applications.
Comparación Con Compuestos Similares
Similar Compounds
Sodium enolate of acetylacetone: Another enolate with similar reactivity but different substituents.
Sodium ethoxide: A simpler compound with similar nucleophilic properties.
Sodium phenoxide: Shares the phenyl group but lacks the enolate structure.
Uniqueness
“Sodium;1-ethoxy-4-(4-methylphenyl)-1,4-dioxobut-2-en-2-olate” is unique due to its specific combination of functional groups, which can impart distinct reactivity and properties compared to other enolates.
Propiedades
IUPAC Name |
sodium;1-ethoxy-4-(4-methylphenyl)-1,4-dioxobut-2-en-2-olate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O4.Na/c1-3-17-13(16)12(15)8-11(14)10-6-4-9(2)5-7-10;/h4-8,15H,3H2,1-2H3;/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIXDQTGZALVPFR-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC(=O)C1=CC=C(C=C1)C)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NaO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


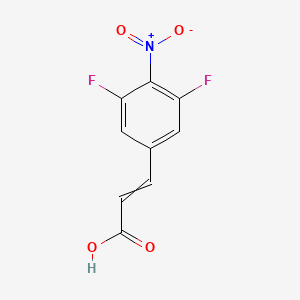
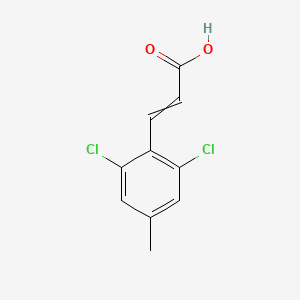


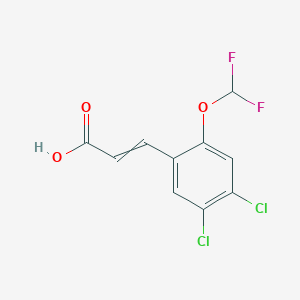
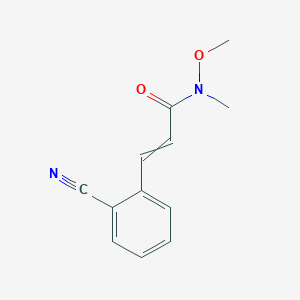
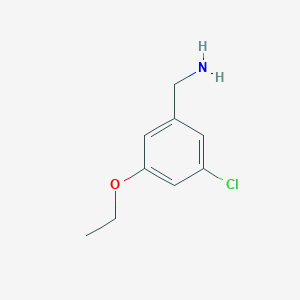
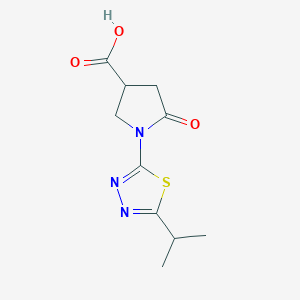
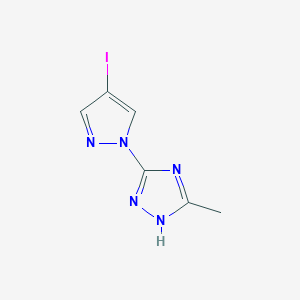
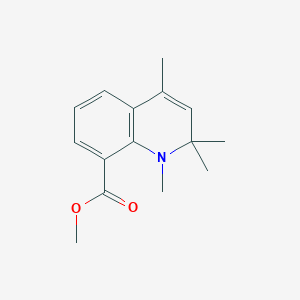
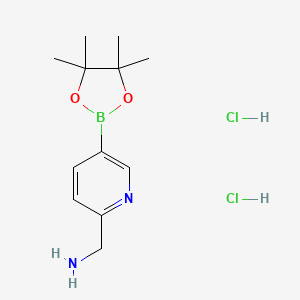
![5-Propionyl-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine] dihydrochloride](/img/structure/B1413630.png)
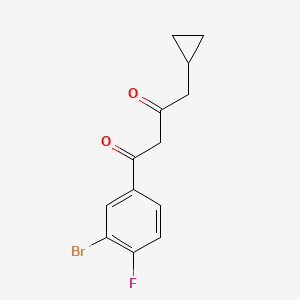
![Methyl 4-amino-1,6-dimethyl-1h-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B1413637.png)
